Physicochemical Differentiation: 3,5-Dimethoxy Substitution Pattern vs. 2,3-Dimethoxy Isomer
The most readily verifiable differentiation between target compound 1797889-75-8 and its closest commercially cataloged structural isomer, 1-(2,3-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea (CAS 1797146-75-8), is their distinct molecular topology. The target compound possesses a 3,5-dimethoxyphenyl group, while the comparator has a 2,3-dimethoxyphenyl group . This positional isomerism results in different InChI Keys (SJSDYZRGRCRIIW-UHFFFAOYSA-N for the target vs. DNGDLZKFAAQFMN-UHFFFAOYSA-N for the comparator), confirming them as distinct chemical entities. Crucially, the 3,5-substitution pattern creates a symmetric electron distribution on the phenyl ring, which can lead to different hydrogen-bond acceptor orientations compared to the asymmetric 2,3-pattern. This is reflected in their respective topological polar surface area (TPSA) values: 72.1 Ų for the target compound [1].
| Evidence Dimension | Molecular Topology and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | InChI Key: SJSDYZRGRCRIIW-UHFFFAOYSA-N; TPSA: 72.1 Ų; Substitution: 3,5-dimethoxy |
| Comparator Or Baseline | 1-(2,3-Dimethoxyphenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea (CAS 1797146-75-8): InChI Key: DNGDLZKFAAQFMN-UHFFFAOYSA-N; Substitution: 2,3-dimethoxy. TPSA for the isomer is not independently published but is expected to be identical (72.1 Ų) due to the same atom composition; however, the spatial orientation of polar atoms differs. |
| Quantified Difference | The quantified difference is not a change in TPSA magnitude but a change in the three-dimensional electrostatic potential surface, which cannot be captured by a 2D TPSA value. The distinct InChI Keys confirm the molecules are non-identical. |
| Conditions | Computed properties from PubChem (XLogP3, TPSA) and structural comparison using IUPAC International Chemical Identifier (InChI) keys. |
Why This Matters
This establishes that 1797889-75-8 is a structurally distinct chemical entity from a readily available isomer, and any biological activity data generated for one cannot be scientifically attributed to the other without explicit experimental verification.
- [1] Kuujia.com. (n.d.). Chemical and Physical Properties for CAS 1797889-75-8: 3-(3,5-dimethoxyphenyl)-1-[4-(3-methoxypiperidin-1-yl)phenyl]urea. View Source
